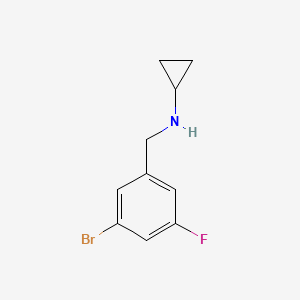

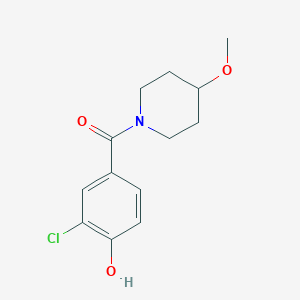

![molecular formula C12H15NO5S B1420337 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid CAS No. 1098366-71-2](/img/structure/B1420337.png)

4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid

Descripción general

Descripción

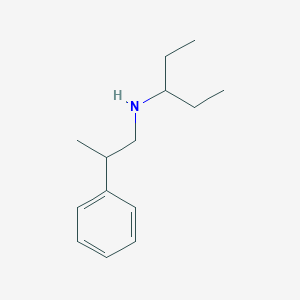

“4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid” is a chemical compound with the CAS Number: 1098366-71-2 . It has a molecular weight of 285.32 . The IUPAC name for this compound is 4-[(4-morpholinylsulfonyl)methyl]benzoic acid .

Molecular Structure Analysis

The InChI code for “4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid” is 1S/C12H15NO5S/c14-12(15)11-3-1-10(2-4-11)9-19(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid” include a molecular weight of 285.32 .Aplicaciones Científicas De Investigación

Prodrug Development for Enhanced Drug Solubility and Bioavailability

A series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), designed to improve solubility and bioavailability, demonstrated the potential of using 4-[(morpholin-4-ylsulfonyl)methyl]benzoic acid derivatives in prodrug formulations. These compounds, featuring nitric oxide (NO)-releasing groups, showed stability in acid solution and at physiological pH, undergoing metabolism in human serum to release ASA and related benzoic acids. Their capacity to inhibit platelet aggregation and exhibit vasodilatory actions, along with reduced gastrotoxicity compared to ASA, underscores the utility of these derivatives in developing novel therapeutic agents (Rolando et al., 2013).

Corrosion Inhibition

Derivatives of 4-[(morpholin-4-ylsulfonyl)methyl]benzoic acid have been investigated for their application as corrosion inhibitors. These compounds have shown effective corrosion inhibition properties for mild steel in HCl solution, demonstrating a mix of physical and chemical adsorption mechanisms to protect metal surfaces. This suggests a promising avenue for industrial applications where corrosion resistance is crucial (Rbaa et al., 2020).

Anticancer Activity

Research into 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives highlighted significant anti-proliferative effects against various cancer cell lines. These findings point to the role of morpholine derivatives in cancer therapy, offering a basis for further investigation into their mechanism of action and potential development into anticancer drugs (Al‐Ghorbani et al., 2017).

Antimicrobial Activity

A study on 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides revealed good antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural features of these compounds, particularly the morpholin-4-ylsulfonyl moiety, contribute to their effectiveness, underscoring the potential for developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2015).

Drug Metabolism and Pharmacokinetics

The metabolic fate of synthetic cannabinoid receptor agonists featuring the morpholin-4-ylsulfonyl group was elucidated through in vitro studies, highlighting the role of carboxylesterase-mediated hydrolysis in their biotransformation. Such insights are vital for understanding the pharmacokinetics of these compounds and assessing their therapeutic potential and safety profiles (Richter et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

4-(morpholin-4-ylsulfonylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c14-12(15)11-3-1-10(2-4-11)9-19(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPPIDUQUUAHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

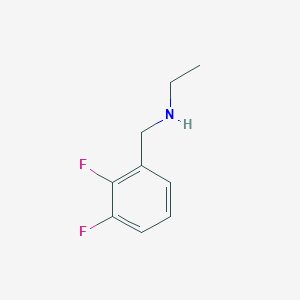

![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)

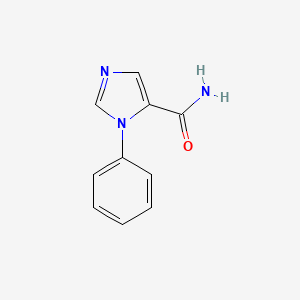

![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)

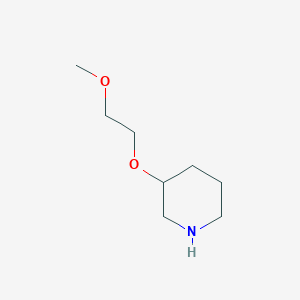

![1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one](/img/structure/B1420269.png)

![Octahydrocyclopenta[b]morpholine](/img/structure/B1420273.png)